2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride
CAS No.: 637740-18-2
Cat. No.: VC2596194
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637740-18-2 |
|---|---|
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)3-7-1-5(2-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H |
| Standard InChI Key | ROAUEVCNAOGXHM-UHFFFAOYSA-N |
| SMILES | C1C2CC1(NC2)CC(=O)O.Cl |
| Canonical SMILES | C1C2CC1(NC2)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride is identified by the CAS registry number 637740-18-2 . This compound belongs to the broader class of bicyclic amines and features a unique azabicyclic structure. The incorporation of the hydrochloride salt considerably enhances its solubility in aqueous solutions, which is particularly advantageous for various applications in chemical and biological research settings.
The key chemical identity parameters of this compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 637740-18-2 |
| Molecular Formula | C7H12ClNO2 |
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetic acid;hydrochloride |
| SMILES Notation | Cl.O=C(O)CC12CC(CN1)C2 |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c9-6(10)3-7-1-5(2-7)4-8-7;/h5,8H,1-4H2,(H,9,10);1H |
| Standard InChIKey | ROAUEVCNAOGXHM-UHFFFAOYSA-N |
The compound's structure is characterized by an azabicyclo[2.1.1]hexane core scaffold, which consists of a bicyclic system with a nitrogen atom incorporated in one of the rings. This structural arrangement creates a constrained, three-dimensional architecture that influences its chemical behavior and potential biological interactions. The presence of the acetic acid functional group attached to the bicyclic core provides an additional site for chemical modifications and reactions, while the hydrochloride salt formation affects its solubility and stability characteristics.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride is largely influenced by two key functional groups: the amine functionality within the azabicyclic system and the carboxylic acid group. The presence of the hydrochloride salt affects its reactivity profile, particularly in aqueous environments, where it can participate in reactions that require acidic conditions.
The carboxylic acid group provides a reactive site for various transformations including esterification, amide formation, and reduction reactions. These modifications can be strategically employed to generate derivatives with tailored properties for specific applications.
The nitrogen atom in the azabicyclic system can participate in typical amine reactions, although its reactivity may be modulated by the constrained bicyclic structure. This structural constraint can affect the nucleophilicity of the nitrogen and its accessibility to reagents, potentially leading to unique reactivity patterns compared to non-constrained amine systems.
Synthesis and Production Methodologies
Production Considerations
The production of 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride requires consideration of several factors to ensure high-quality outcomes:
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Starting material purity and availability are critical, as impurities can affect reaction efficiency and product quality.
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Reaction conditions must be carefully controlled to optimize yields and minimize undesired side products.
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Isolation and purification procedures need to be efficient to achieve the desired product purity, typically 97% or higher .
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Scale-up considerations may include adjustments to reaction parameters, handling procedures, and purification methods.
Commercial suppliers typically provide this compound with a minimum purity of 97%, indicating established production methods capable of achieving high-quality standards .
Applications in Chemical and Biological Research
Research Applications
As a specialized building block, 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride offers several valuable applications in chemical and pharmaceutical research:
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It serves as a structural scaffold for medicinal chemistry explorations, providing a rigid framework that can influence the three-dimensional presentation of pharmacophores.
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The compound can function as an intermediate in the synthesis of more complex molecular structures with potential biological activity.
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Its constrained bicyclic structure makes it valuable for structure-activity relationship studies, helping researchers understand how molecular geometry affects biological interactions.
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The compound can be incorporated into peptide structures to create novel peptidomimetics with potentially enhanced stability and bioactivity compared to natural peptides .
Current Research Status and Future Perspectives
Research involving 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride and related azabicyclic compounds continues to evolve, with several current areas of interest:
Chemical Modifications and Derivatives
Current research efforts focus on developing efficient methods for chemical modifications of the core structure to create libraries of derivatives with diverse properties. Related compounds such as orthogonally protected diamines derived from 2-azabicyclo[2.1.1]hexane-1-carboxylates have been synthesized through processes like Curtius rearrangement of carboxylic acids . These derivatives expand the chemical space available for exploring structure-activity relationships.
Functional group interconversions, including modifications of the carboxylic acid moiety and transformations of the amine functionality, represent active areas of investigation. These chemical modifications aim to tailor the physicochemical properties and potential biological activities of the resulting compounds .
Future Research Directions
Several promising future research directions for 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride include:
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Further exploration of its potential as a building block in peptidomimetic design, particularly in creating conformationally restricted peptide analogs with enhanced pharmacological properties.
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Investigation of structure-activity relationships to elucidate how structural modifications affect binding to biological targets.
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Development of more efficient and scalable synthetic routes to facilitate broader availability for research applications.
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Exploration of potential applications in catalysis, where the unique geometric constraints of the bicyclic system might confer interesting properties when incorporated into catalyst structures.
The continued interest in bicyclic proline analogs suggests that compounds like 2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride will remain valuable research tools in medicinal chemistry and drug discovery efforts .
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